molecular formula C22H26FNO4S B2483821 (3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797080-46-6

(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2483821
CAS RN: 1797080-46-6
M. Wt: 419.51
InChI Key: PMICAIBOLGWCPS-UHFFFAOYSA-N
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Description

The compound "(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" is a complex organic molecule. Its structure suggests potential applications in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups and potential for bioactivity.

Synthesis Analysis

The synthesis of related fluorophenyl-piperidinyl methanone compounds involves multiple steps, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For example, the synthesis and radiosynthesis of similar compounds have been detailed, showing the preparation of tributylstannyl precursors followed by electrophilic iododestannylation with high radiochemical purity and specific activity (Blanckaert et al., 2005).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structure of similar compounds, revealing that piperidine rings often adopt a chair conformation, indicating a stable configuration. Such studies also highlight the importance of intramolecular hydrogen bonds and various intermolecular interactions, including π-π stacking, which could contribute to the stability and reactivity of the molecule (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of fluorophenoxy and piperidinyl groups, which can participate in various chemical reactions including nucleophilic substitution and oxidation-reduction processes. The specific functional groups present in the compound suggest it may undergo reactions typical of ketones, ethers, and sulfonamides.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of related compounds can be influenced by the molecular structure. For instance, the log P value of a related compound was found to be 1.5, indicating its hydrophilic-lipophilic balance, which affects its solubility in different solvents (Blanckaert et al., 2005).

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel heterocyclic compound, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for its antiproliferative activity and characterized using a variety of techniques, including IR, 1H NMR, and X-ray diffraction. This study contributes to the understanding of structural features essential for biological activity (Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

  • Research into aryloxyethylamine derivatives has shown promise in neuroprotective activities, both in vitro and in vivo, suggesting these compounds could serve as a basis for developing new anti-ischemic stroke agents. The detailed structural analysis and biological activity assessments provide a foundation for future therapeutic exploration (Zhong et al., 2020).

Neuroprotective Effects

  • Aryloxyethylamine derivatives have been investigated for their neuroprotective potential, with several compounds demonstrating effectiveness against glutamate-induced cell death in PC12 cells. This research suggests the therapeutic potential of these compounds for neuroprotection and anti-ischemic activities (Zhong et al., 2020).

Chemical Synthesis and Polymerization

  • Phenoxy ring-substituted isopropyl phenylcyanoacrylates were prepared and copolymerized with styrene, showcasing the versatility of the chemical structure for polymer science applications. This synthesis and copolymerization process highlights the compound's utility in creating materials with specific chemical properties (Whelpley et al., 2022).

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-10-12-24(13-11-21)22(25)17-4-3-5-20(14-17)28-19-8-6-18(23)7-9-19/h3-9,14,16,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICAIBOLGWCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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